molecular formula C13H16N2 B6645485 N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine

N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine

Cat. No. B6645485
M. Wt: 200.28 g/mol
InChI Key: AVKVBAKNHPWEPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine, also known as 4-IMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine involves the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO plays a role in the regulation of the immune system and is involved in the metabolism of tryptophan. Inhibition of IDO has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine has a variety of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, increase the production of anti-inflammatory cytokines, and inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine its safety and efficacy in humans. Finally, the development of more efficient synthesis methods could make N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine more accessible for research and potential therapeutic use.
Conclusion
In conclusion, N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine involves the condensation of indole-4-carboxaldehyde and 2-methyl-3-buten-2-amine in the presence of a catalyst. The resulting compound is purified through column chromatography, yielding N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine in high purity.

Scientific Research Applications

N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-methylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)8-14-9-11-4-3-5-13-12(11)6-7-15-13/h3-7,14-15H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVBAKNHPWEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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